molecular formula C10H11FO2 B6168748 (4-cyclopropoxy-2-fluorophenyl)methanol CAS No. 2022542-84-1

(4-cyclopropoxy-2-fluorophenyl)methanol

Cat. No.: B6168748
CAS No.: 2022542-84-1
M. Wt: 182.2
InChI Key:
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Description

(4-cyclopropoxy-2-fluorophenyl)methanol is an organic compound characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclopropoxy-2-fluorophenyl)methanol typically involves the reaction of 4-cyclopropoxy-2-fluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost-effectiveness and efficiency. Additionally, the reaction conditions such as temperature and pressure can be controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-cyclopropoxy-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-cyclopropoxy-2-fluorobenzaldehyde or 4-cyclopropoxy-2-fluorobenzoic acid.

    Reduction: Various reduced derivatives depending on the specific reducing agent and conditions.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(4-cyclopropoxy-2-fluorophenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-cyclopropoxy-2-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the cyclopropoxy and fluorine groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropoxy-2-chlorophenyl)methanol
  • 4-cyclopropoxy-2-bromophenyl)methanol
  • 4-cyclopropoxy-2-iodophenyl)methanol

Uniqueness

(4-cyclopropoxy-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and development.

Properties

CAS No.

2022542-84-1

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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